2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromolupinane is a bioactive chemical.
Scientific Research Applications
Synthesis and Stereochemistry
- Asymmetric Synthesis: The compound has been utilized in the asymmetric synthesis of (-)-Lupinine and (+)-Epilupinine, involving stereoselective reduction processes (Hua, Miao, Bravo, & Takemoto, 1991).
- Stereoregulation in Derivative Preparation: Its derivatives, such as 1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizines, have been synthesized with controlled stereochemistry (Lounasmaa, Jokela, Tirkkonen, & Tamminen, 1989).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Cardiovascular Agents: The compound has been used in synthesizing cardiovascular agents, though some precursors showed no significant activity (Dugan & Nieforth, 1973).
- Antipsychotic Agents Design: Derivatives of this compound have been explored for their potential as antipsychotic agents (Imhof, Kyburz, & Daly, 1984).
Chemical Structure and Properties
- Structural Analysis: Research has been conducted on the structure of chiral intermediates in the synthesis of related compounds, providing insights into their molecular configuration (Lynch, Corbett, Martín, & Davis, 1992).
- NMR Spectral Analysis: The stereochemistry of several derivatives has been determined using 13C NMR spectral analysis, highlighting the diagnostic importance of specific shifts (Lounasmaa & Hämailä, 1978).
Novel Applications
- Chemosensor Development: Derivatives have been used to develop colorimetric chemosensors for metal ions, demonstrating high selectivity and sensitivity (Li, Xiang, Liu, Zheng, Tian, & Zhang, 2015).
Conformational Studies
- Conformational Analysis: Studies on isomeric aryl-substituted derivatives have provided insights into interconversion processes and molecular interactions in solution and solid states (Lunazzi, Mazzanti, Rafi, & Rao, 2008).
Properties
CAS No. |
5176-08-9 |
---|---|
Molecular Formula |
C12H22BrNO |
Molecular Weight |
276.218 |
IUPAC Name |
2H-Quinolizine, 1-(bromomethyl)octahydro-1-(methoxymethyl)-, (1R-trans)- |
InChI |
InChI=1S/C12H22BrNO/c1-15-10-12(9-13)6-4-8-14-7-3-2-5-11(12)14/h11H,2-10H2,1H3/t11-,12-/m0/s1 |
InChI Key |
QEASMRYYFHBKQG-RYUDHWBXSA-N |
SMILES |
COC[C@@]1(CBr)CCCN2CCCC[C@]21[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromolupinane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.